

Spectroscopic Data of 4-(2-Phenoxyethyl)morpholine: A Technical Guide

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Compound of Interest

Compound Name:	4-(2-Phenoxyethyl)morpholine
CAS No.:	1209-10-5
Cat. No.:	B3090254

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Phenoxyethyl)morpholine is a morpholine derivative with potential applications in medicinal chemistry and materials science.^{[1][2]} The morpholine scaffold is a key feature in numerous approved drugs, highlighting the importance of this class of compounds in pharmaceutical research.^[3] Accurate and comprehensive characterization of such molecules is paramount for their development and application. This technical guide provides an in-depth analysis of the spectroscopic data for **4-(2-Phenoxyethyl)morpholine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The data presented herein are based on established spectroscopic principles and predicted values, supported by data from analogous compounds, to offer a reliable reference for researchers.

The molecular structure of **4-(2-Phenoxyethyl)morpholine** consists of a morpholine ring connected to a phenoxy group via an ethyl linker. This structure gives rise to a unique spectroscopic fingerprint that can be used for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[3] For **4-(2-Phenoxyethyl)morpholine**, both ^1H and ^{13}C NMR provide critical information about the connectivity and chemical environment of the atoms.

^1H NMR Spectroscopy

The proton NMR spectrum of **4-(2-Phenoxyethyl)morpholine** is predicted to show distinct signals for the aromatic protons of the phenoxy group, the protons of the ethyl linker, and the protons of the morpholine ring. The morpholine protons typically appear as two distinct multiplets due to their different chemical environments adjacent to the nitrogen and oxygen atoms.[4]

Predicted ^1H NMR Data (500 MHz, CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.30 - 7.25	m	2H	Ar-H (meta)
6.95 - 6.90	m	3H	Ar-H (ortho, para)
4.15	t, J = 5.5 Hz	2H	O-CH ₂ -CH ₂
3.75	t, J = 4.5 Hz	4H	O-(CH ₂) ₂ -N (Morpholine)
2.85	t, J = 5.5 Hz	2H	O-CH ₂ -CH ₂
2.60	t, J = 4.5 Hz	4H	O-(CH ₂) ₂ -N-(CH ₂) ₂ (Morpholine)

Interpretation of the ^1H NMR Spectrum:

- Aromatic Region (δ 6.90-7.30):** The signals corresponding to the protons on the phenyl ring are expected in this region. The multiplet at δ 7.30-7.25 is assigned to the two meta-protons, while the multiplet at δ 6.95-6.90 corresponds to the three ortho- and para-protons.

- Ethyl Linker (δ 4.15 and δ 2.85): The two methylene groups of the ethyl linker are expected to appear as triplets. The protons on the carbon adjacent to the phenoxy oxygen (O-CH₂) are deshielded and resonate at a lower field (δ 4.15) compared to the protons on the carbon adjacent to the morpholine nitrogen (N-CH₂) at δ 2.85. The coupling between these two methylene groups results in the triplet splitting pattern.
- Morpholine Ring (δ 3.75 and δ 2.60): The morpholine ring protons typically show two distinct signals. The protons on the carbons adjacent to the oxygen atom (O-(CH₂)₂) are more deshielded and appear at a lower field (δ 3.75) than the protons on the carbons adjacent to the nitrogen atom (N-(CH₂)₂) at δ 2.60.^[4] Both signals are expected to be triplets due to coupling with the adjacent methylene protons within the ring.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Assignment
158.5	Ar-C (quaternary, C-O)
129.5	Ar-C (meta)
121.0	Ar-C (para)
114.5	Ar-C (ortho)
67.0	O-CH ₂ -CH ₂
66.5	O-(CH ₂) ₂ -N (Morpholine)
58.0	O-CH ₂ -CH ₂
54.0	O-(CH ₂) ₂ -N-(CH ₂) ₂ (Morpholine)

Interpretation of the ¹³C NMR Spectrum:

- **Aromatic Carbons (δ 114.5-158.5):** The six carbons of the phenyl ring are expected to show four distinct signals. The quaternary carbon attached to the ether oxygen is the most deshielded, appearing around δ 158.5. The other aromatic carbons appear in the range of δ 114.5-129.5.
- **Ethyl Linker Carbons (δ 67.0 and δ 58.0):** The two carbons of the ethyl linker are expected at δ 67.0 (O-CH₂) and δ 58.0 (N-CH₂).
- **Morpholine Carbons (δ 66.5 and δ 54.0):** The four carbons of the morpholine ring give rise to two signals due to symmetry. The carbons adjacent to the oxygen are found at a lower field (δ 66.5) compared to the carbons adjacent to the nitrogen (δ 54.0).[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[5] The IR spectrum of **4-(2-Phenoxyethyl)morpholine** is expected to show characteristic absorption bands for the C-O-C (ether), C-N (amine), C-H (alkane and aromatic), and C=C (aromatic) bonds.

Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
2950-2800	Strong	Aliphatic C-H stretch
1600, 1500	Medium-Strong	Aromatic C=C stretch
1240	Strong	Aryl-O stretch
1120	Strong	Aliphatic C-O-C stretch (ether)
1115	Strong	C-N stretch (amine)

Interpretation of the IR Spectrum:

- **C-H Stretching:** The bands in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations of the aromatic ring, while the strong bands between 2950 and 2800 cm⁻¹ are due

to the C-H stretching of the aliphatic methylene groups in the ethyl linker and the morpholine ring.

- Aromatic C=C Stretching: The absorptions at approximately 1600 and 1500 cm^{-1} are characteristic of the carbon-carbon stretching vibrations within the phenyl ring.
- C-O Stretching: A strong band around 1240 cm^{-1} is expected for the aryl-O stretching vibration of the phenoxy group. The aliphatic C-O-C stretching of the morpholine ether and the phenoxyethyl ether will likely appear as a strong band around 1120 cm^{-1} .
- C-N Stretching: The C-N stretching vibration of the tertiary amine in the morpholine ring is expected to show a strong absorption around 1115 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[6] For **4-(2-Phenoxyethyl)morpholine** ($\text{C}_{12}\text{H}_{17}\text{NO}_2$), the molecular weight is 207.27 g/mol. In electron ionization (EI) mass spectrometry, the molecule is expected to show a molecular ion peak (M^+) at m/z 207, followed by characteristic fragmentation.

Predicted Mass Spectral Data (EI):

m/z	Proposed Fragment
207	$[\text{M}]^+$ (Molecular Ion)
100	$[\text{C}_5\text{H}_{10}\text{NO}]^+$
86	$[\text{C}_4\text{H}_8\text{NO}]^+$
77	$[\text{C}_6\text{H}_5]^+$

Interpretation of the Mass Spectrum:

The primary fragmentation pathway for **4-(2-Phenoxyethyl)morpholine** is expected to be the cleavage of the bond between the ethyl linker and the morpholine ring, as well as cleavage within the morpholine ring itself.

- Molecular Ion (m/z 207): The peak corresponding to the intact molecule with one electron removed.
- m/z 100: This prominent peak likely arises from the cleavage of the C-C bond of the ethyl linker, resulting in the $[\text{CH}_2=\text{N}(\text{CH}_2\text{CH}_2)_2\text{O}]^+$ fragment.
- m/z 86: This fragment can be formed by the cleavage of the bond between the nitrogen and the ethyl group, leading to the morpholinium ion $[\text{C}_4\text{H}_8\text{NO}]^+$.
- m/z 77: This peak corresponds to the phenyl cation $[\text{C}_6\text{H}_5]^+$, formed by the cleavage of the phenoxy C-O bond.

Experimental Protocols

The following are generalized, field-proven methodologies for the acquisition of spectroscopic data for small organic molecules like **4-(2-Phenoxyethyl)morpholine**.

NMR Data Acquisition

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl_3).^[7] Transfer the solution to a 5 mm NMR tube.
- Instrument Setup: The data should be acquired on a 500 MHz NMR spectrometer.
- ^1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1 second, and 16-32 scans.
- ^{13}C NMR Acquisition: Acquire the proton-decoupled ^{13}C NMR spectrum. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024) and a longer relaxation delay (e.g., 2 seconds) are typically required.
- Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl_3 : δ 7.26 for ^1H and δ 77.16 for ^{13}C).

FT-IR Data Acquisition

- **Sample Preparation:** For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid or liquid sample is placed directly on the ATR crystal.[8]
- **Background Spectrum:** Acquire a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental contributions.
- **Sample Spectrum:** Acquire the spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- **Data Processing:** The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry Data Acquisition

- **Sample Introduction:** For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.[9] A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the GC.
- **Ionization:** Electron Ionization (EI) at 70 eV is a standard method for small molecules.[6]
- **Mass Analysis:** The mass spectrum is recorded over a mass-to-charge (m/z) range of, for example, 40-500 amu.
- **Data Analysis:** The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.

Visualizations

Molecular Structure and Fragmentation

Caption: Predicted EI-MS fragmentation of **4-(2-Phenoxyethyl)morpholine**.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **4-(2-Phenoxyethyl)morpholine**. The detailed analysis of the expected ^1H NMR, ^{13}C NMR, IR, and MS data, along with standardized experimental protocols, serves as a valuable resource for the identification and characterization of this compound. The provided

interpretations are grounded in fundamental spectroscopic principles and data from related structures, ensuring a high degree of scientific integrity and utility for researchers in the field.

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